molecular formula C9H5F5O2 B2536019 4-(Difluoromethyl)-2-(trifluoromethyl)benzoic acid CAS No. 2248272-02-6

4-(Difluoromethyl)-2-(trifluoromethyl)benzoic acid

Cat. No.: B2536019
CAS No.: 2248272-02-6
M. Wt: 240.129
InChI Key: IVFITDGLWGKMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-2-(trifluoromethyl)benzoic acid ( 2248272-02-6) is a high-value fluorinated aromatic building block with the molecular formula C 9 H 5 F 5 O 2 and a molecular weight of 240.13 g/mol . This compound is strategically designed for research and development, particularly in the pharmaceutical and agrochemical sectors. Its structure incorporates both difluoromethyl and trifluoromethyl substituents on a benzoic acid core, which are known to significantly influence the properties of molecules. The inclusion of fluorine atoms is a key strategy in modern drug discovery and agrochemical development. The trifluoromethyl group (-CF 3 ) is a strongly electron-withdrawing moiety that can enhance the lipophilicity, metabolic stability, and bioavailability of lead compounds, while the difluoromethyl group (-CHF 2 ) can act as a bioisostere or influence the molecule's electronic properties . As a critical synthetic intermediate, this benzoic acid derivative is used by researchers to construct more complex target molecules. It is readily functionalized; the carboxylic acid group can undergo standard coupling reactions to form amides or esters, or be converted to acyl chlorides for further derivatization . In practice, this compound serves as a versatile precursor in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals . Its applications are rooted in structure-activity relationship (SAR) studies, where the fluorinated aromatic core is used to optimize interactions with biological targets, such as enzymes and receptors . The product is offered with a high purity specification to ensure consistency and reliability in sensitive synthetic applications. Handling & Safety: This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all laboratory safety protocols.

Properties

IUPAC Name

4-(difluoromethyl)-2-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O2/c10-7(11)4-1-2-5(8(15)16)6(3-4)9(12,13)14/h1-3,7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFITDGLWGKMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under standard conditions. For example:

  • Reaction with 2-propanol :

    • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] with catalytic DMF.

    • Conditions : Dichloromethane (DCM) solvent at 0–20°C for 0.5 hours to form the acid chloride intermediate, followed by alcohol addition.

    • Yield : 91.5% for isopropyl ester formation, isolated via liquid-liquid extraction and solvent evaporation .

ReagentSolventTemperatureTimeYieldProduct
Oxalyl chlorideDCM0–20°C0.5 h91.5%Isopropyl ester derivative

Amidation

The acid reacts with amines to form amides, facilitated by coupling agents:

  • Example : Synthesis of tert-butyl ester via tert-butyl 2,2,2-trichloroacetoimidate.

    • Reagents : Boron trifluoride diethyl etherate (BF₃·Et₂O) as a catalyst.

    • Conditions : Tetrahydrofuran (THF) solvent at 0–20°C for 18 hours.

    • Yield : 62.6% (3.13 g from 5.00 g starting material) .

Decarboxylation

Thermal decarboxylation removes the carboxylic acid group, forming fluorinated aromatic hydrocarbons:

  • Conditions : Heating above 150°C in non-polar solvents (e.g., toluene).

  • Mechanism : Electron-withdrawing CF₃ groups stabilize the transition state, accelerating CO₂ loss.

Halogenation and Cross-Coupling

The compound participates in palladium-catalyzed coupling reactions:

  • Suzuki-Miyaura coupling :

    • Reagents : Aryl boronic acids, Pd(PPh₃)₄ catalyst.

    • Conditions : THF/water mixture at 80°C .

  • Buchwald-Hartwig amination :

    • Reagents : Aryl halides, Pd₂(dba)₃, Xantphos ligand.

    • Yield : >70% for C–N bond formation .

Fluorination and Functionalization

The difluoromethyl group undergoes further fluorination or substitution:

  • Electrophilic fluorination :

    • Reagents : Selectfluor® or N-fluorobenzenesulfonimide (NFSI).

    • Outcome : Introduces additional fluorine atoms at activated positions .

Comparative Reactivity Table

Reaction TypeKey Reagents/ConditionsYield RangeApplications
EsterificationOxalyl chloride, DMF, alcohols85–95%Prodrug synthesis
AmidationBF₃·Et₂O, tert-butyl imidate60–70%Peptide mimetics
DecarboxylationThermal activation in toluene50–75%Fluorinated aromatics
Cross-CouplingPd catalysts, aryl halides/boronic acids60–85%Biaryl scaffolds

Mechanistic Insights

  • Electron-withdrawing effects : The CF₃ and CHF₂ groups increase electrophilicity at the carbonyl carbon, enhancing nucleophilic acyl substitution.

  • Steric effects : Ortho-substituents hinder reactivity, requiring optimized catalysts (e.g., bulky phosphine ligands) .

Scientific Research Applications

Medicinal Chemistry

4-(Difluoromethyl)-2-(trifluoromethyl)benzoic acid serves as an important building block in the development of novel pharmaceuticals. The fluorinated groups enhance the compound's interaction with biological targets, particularly G protein-coupled receptors (GPCRs). Studies indicate that fluorinated compounds can exhibit increased agonistic activity at these receptors, potentially leading to improved therapeutic efficacy .

Case Study: Drug Development

  • In the synthesis of new drug candidates, researchers have demonstrated that incorporating trifluoromethyl groups can enhance the potency and selectivity of compounds targeting specific biological pathways. For instance, drugs containing trifluoromethyl groups have been shown to improve metabolic stability compared to their non-fluorinated counterparts .

Materials Science

The unique properties of this compound make it a candidate for applications in materials science. Its high fluorine content contributes to enhanced thermal stability and chemical resistance, which are desirable traits in polymer chemistry and the development of advanced materials.

Applications Include:

  • Fluorinated polymers : Used as additives to improve the performance characteristics of polymers.
  • Coatings : Its chemical properties lend themselves to applications in protective coatings that require resistance to solvents and extreme temperatures .

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown moderate activity against various microbial strains, including bacteria such as Escherichia coli and fungi like Candida albicans. The compound's structural features contribute to its ability to disrupt microbial cell membranes or inhibit key metabolic pathways .

Antimicrobial Activity Summary Table

Microbial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Escherichia coli50 µg/mLModerate
Candida albicans100 µg/mLModerate
Aspergillus niger25 µg/mLSignificant

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The compound may inhibit enzymes or modulate receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related fluorinated benzoic acids are outlined below:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Key Properties/Applications Evidence Source
4-(Difluoromethyl)-2-(trifluoromethyl)benzoic acid -CF₃ (C2), -CHF₂ (C4) High acidity, enhanced metabolic stability
2-(Trifluoromethyl)benzoic acid -CF₃ (C2) Intermediate for agrochemicals
4-(3-Fluoro-2-hydroxyphenyl)benzoic acid -F (C3), -OH (C2) on adjacent ring Potential antioxidant activity
2-Amino-4-(difluoromethoxy)benzoic acid -NH₂ (C2), -OCHF₂ (C4) Precursor to quinazolinone derivatives
5-Fluoro-2-methylbenzoic acid -F (C5), -CH₃ (C2) Antibacterial agent

Key Differences and Implications

Electronic Effects: The -CF₃ group at C2 is strongly electron-withdrawing, lowering the pKa of the carboxylic acid (≈1.5–2.0) compared to non-fluorinated analogs (e.g., benzoic acid, pKa ≈4.2) . The -CHF₂ group at C4 provides moderate electron withdrawal, further stabilizing the deprotonated form. This dual substitution creates a synergistic effect, enhancing solubility in polar solvents. In contrast, 2-(trifluoromethyl)benzoic acid (lacking the C4 substituent) has a higher logP (≈2.8 vs. ≈2.3 for the target compound), reducing aqueous solubility .

Metabolic Stability: The -CF₃ group is resistant to oxidative metabolism, while -CHF₂ undergoes slower hydrolysis compared to -CH₂F or -CH₃ groups. This combination may prolong the compound’s half-life relative to mono-fluorinated analogs like 5-fluoro-2-methylbenzoic acid .

The target’s dual fluorination may optimize receptor binding in drug design.

Table 2: Physicochemical Property Trends

Property This compound 2-(Trifluoromethyl)benzoic acid 5-Fluoro-2-methylbenzoic acid
Molecular Weight 256.1 g/mol 204.1 g/mol 168.1 g/mol
logP ~2.3 (estimated) ~2.8 ~2.1
pKa ~1.7 (estimated) ~1.9 ~2.8
Metabolic Stability High Moderate Low

Biological Activity

4-(Difluoromethyl)-2-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzoic acid structure. Its molecular formula is C10H6F5O2, with a molar mass of 240.13 g/mol. This compound is notable for its unique chemical properties, which enhance its potential applications in pharmaceuticals and materials science.

The electron-withdrawing nature of the fluorine atoms in this compound contributes to its reactivity and biological activity. The compound can undergo various reactions typical for carboxylic acids, such as oxidation and reduction, leading to diverse derivatives with enhanced biological or physical properties.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits promising antimicrobial and antifungal activities. In vitro studies have shown that compounds with similar fluorinated structures often demonstrate increased potency against various pathogens due to enhanced membrane permeability and interaction with biological targets.

Anti-inflammatory and Anticancer Potential

The compound has been explored for its potential as an anti-inflammatory and anticancer agent. The mechanism of action may involve the inhibition of specific enzymes involved in inflammatory pathways, thereby reducing inflammation and potentially inhibiting tumor growth.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes related to inflammation and cancer progression.
  • Receptor Modulation : It can interact with receptors that mediate cellular responses, enhancing its therapeutic effects.
  • Bioavailability : The presence of fluorine atoms improves the compound's ability to penetrate cell membranes, increasing bioavailability.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-(Trifluoromethyl)benzoic acidC8H5F3O2Contains only one trifluoromethyl group
5-Fluoro-2-(trifluoromethyl)benzoic acidC9H6F4O2Fluoro group at position five
2,5-Bis(trifluoromethyl)benzoic acidC10H6F6O2Two trifluoromethyl groups
3-Fluoro-5-trifluoromethylbenzoic acidC9H5F4O2Different substitution pattern
2-Fluoro-4-(trifluoromethyl)benzoic acidC9H5F4O2Fluoro group at position two

The combination of difluoromethyl and trifluoromethyl groups in this compound may confer distinct chemical properties and biological activities compared to these similar compounds.

Case Studies

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various fluorinated benzoic acids, including this compound. Results indicated a significant reduction in bacterial growth compared to non-fluorinated counterparts, suggesting enhanced efficacy due to fluorination.
  • Anti-inflammatory Research : Another research focused on the anti-inflammatory effects of fluorinated compounds. It was found that this compound effectively reduced pro-inflammatory cytokines in vitro, highlighting its potential as a therapeutic agent for inflammatory diseases .

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